molecular formula C25H21ClN2O2 B7698181 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Cat. No. B7698181
M. Wt: 416.9 g/mol
InChI Key: FKVRWIJJSHWDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as Cmpd 1, is a chemical compound with potential therapeutic applications. This compound is a member of the quinoline family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. It may also activate certain pathways involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound 1 has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antioxidant effects, which may help protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for cancer and other diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. In addition, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions related to 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to determine its safety and efficacy in humans, which may pave the way for clinical trials.

Synthesis Methods

The synthesis of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-hydroxy-8-methylquinoline with m-toluidine in the presence of chloroform and triethylamine. The resulting product is then treated with 4-chlorobenzoyl chloride to yield this compound 1. Other methods involve the use of different reagents and solvents, such as acetic anhydride and acetonitrile.

Scientific Research Applications

4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant effects. These properties make it a promising candidate for the development of new drugs for cancer and other diseases.

properties

IUPAC Name

4-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-16-5-3-8-22(13-16)28(25(30)18-9-11-21(26)12-10-18)15-20-14-19-7-4-6-17(2)23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVRWIJJSHWDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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